molecular formula C18H23F4N3O3 B8180432 (Rac)-EC5026

(Rac)-EC5026

Cat. No. B8180432
M. Wt: 405.4 g/mol
InChI Key: LHRXHTKENPCGSZ-UHFFFAOYSA-N
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Description

  • “(Rac)-EC5026” (also known as “(Rac)-BPN-19186”) is a potent inhibitor of soluble epoxide hydrolase (sEH).
  • It belongs to the class of piperidine compounds.
  • The compound’s chemical structure is shown below: !Chemical Structure
  • Preparation Methods

    • Synthetic routes and reaction conditions for “(Rac)-EC5026” are not widely documented in the literature.
    • it is available commercially, and custom synthesis services can provide it promptly.
  • Chemical Reactions Analysis

    • “(Rac)-EC5026” likely undergoes various reactions due to its piperidine scaffold.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions depend on the specific transformation.
    • Major products formed would vary based on the reaction type.
  • Scientific Research Applications

    • “(Rac)-EC5026” has promising applications in several fields:
  • Mechanism of Action

    • “(Rac)-EC5026” targets soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism.
    • By inhibiting sEH, it modulates the levels of bioactive lipid epoxides.
    • The exact molecular pathways impacted require further investigation.
  • Comparison with Similar Compounds

    • Unfortunately, detailed comparisons with similar compounds are scarce.
    • Highlighting its uniqueness would benefit from more extensive research.

    properties

    IUPAC Name

    1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LHRXHTKENPCGSZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H23F4N3O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    405.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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